molecular formula C13H9F2N5O2 B10926698 N-[2-(difluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[2-(difluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10926698
M. Wt: 305.24 g/mol
InChI Key: PZWZXFHUOXBYQP-UHFFFAOYSA-N
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Description

N~2~-[2-(DIFLUOROMETHOXY)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound featuring a triazolopyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[2-(DIFLUOROMETHOXY)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the microwave-mediated synthesis. This method’s efficiency and eco-friendliness make it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N~2~-[2-(DIFLUOROMETHOXY)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N~2~-[2-(DIFLUOROMETHOXY)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2 (cyclin-dependent kinase 2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells . This mechanism makes it a promising candidate for targeted cancer therapies.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 1,2,4-Triazolo[1,5-a]pyridine

Uniqueness

N~2~-[2-(DIFLUOROMETHOXY)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique difluoromethoxyphenyl group, which enhances its binding affinity and specificity towards CDK2 compared to other similar compounds . This structural feature contributes to its superior anticancer activity and potential for further development as a therapeutic agent.

Properties

Molecular Formula

C13H9F2N5O2

Molecular Weight

305.24 g/mol

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C13H9F2N5O2/c14-12(15)22-9-5-2-1-4-8(9)17-11(21)10-18-13-16-6-3-7-20(13)19-10/h1-7,12H,(H,17,21)

InChI Key

PZWZXFHUOXBYQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NN3C=CC=NC3=N2)OC(F)F

Origin of Product

United States

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